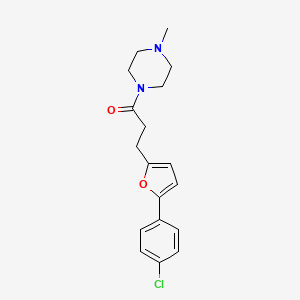

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine

Description

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine is a piperazine derivative featuring a furan ring substituted with a 4-chlorophenyl group, linked via a propanoyl chain to a 4-methylpiperazine moiety.

Properties

CAS No. |

853312-37-5 |

|---|---|

Molecular Formula |

C18H21ClN2O2 |

Molecular Weight |

332.8 g/mol |

IUPAC Name |

3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C18H21ClN2O2/c1-20-10-12-21(13-11-20)18(22)9-7-16-6-8-17(23-16)14-2-4-15(19)5-3-14/h2-6,8H,7,9-13H2,1H3 |

InChI Key |

SRCITRLPGPFUME-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Chlorophenyl-Furan Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base to form 5-(4-chlorophenyl)-2-furylmethanol.

Oxidation: The intermediate is then oxidized to form 5-(4-chlorophenyl)-2-furancarboxylic acid.

Acylation: The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2).

Coupling with Piperazine: Finally, the acyl chloride is reacted with 4-methylpiperazine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

- Furan vs. Pyrrole: The compound 1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) replaces the furan with a pyrrole ring. BM212 is reported as an MmpL3 inhibitor, suggesting antimicrobial utility, whereas furan derivatives may prioritize CNS targets due to their prevalence in serotonin receptor ligands .

- Furan vs. Thiazole: 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS 923821-13-0) substitutes the furan with a thiazole ring. This thiazole analog lacks reported activity, highlighting the furan’s role in CNS-targeted designs .

Linker and Substituent Variations

- Propanoyl vs. Thioether Linkers: 1-{3-[(4-Chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine (CAS 838893-38-2) replaces the furan-oxygen with a sulfur atom. The thioether linker increases lipophilicity and metabolic stability but may reduce hydrogen-bonding capacity. The nitro group on the distal phenyl ring introduces strong electron-withdrawing effects, contrasting with the 4-chlorophenyl’s moderate electron-withdrawing nature .

4-Methylpiperazine vs. Bulky Substituents :

1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine (CAS 1399658-94-6) incorporates a 2-methoxyphenyl group on piperazine, introducing steric bulk and methoxy’s electron-donating effects. This substitution may hinder receptor access compared to the compact 4-methyl group in the target compound .

Aryl Group Modifications

- 4-Chlorophenyl vs. Fluorophenyl: Isostructural analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (Compound 5) replace chlorine with fluorine.

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Structural and Functional Attributes

Physicochemical Predictions

- LogP : The furan’s lower polarity (vs. thiazole or nitro groups) suggests moderate lipophilicity, ideal for CNS penetration.

- Solubility : The 4-methylpiperazine group enhances aqueous solubility compared to sulfonyl or nitro-substituted analogs .

Biological Activity

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, particularly in anticancer and neuroprotective activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H18ClN2O3

- Molecular Weight : 334.79 g/mol

This structure features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the piperazine moiety. For instance, a study evaluating various substituted piperazines found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

- Cytotoxicity Assay : The cytotoxic effects were measured using the MTT assay, with results indicating that modifications to the piperazine structure could enhance activity. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | HepG2 | 2.32 |

| 4e | MCF-7 | 5.36 |

These findings suggest that the incorporation of a furoyl moiety can significantly enhance the antiproliferative activity compared to other structural variants.

The mechanism by which these compounds exert their anticancer effects involves inducing cell cycle arrest and apoptosis. Studies have shown that treatment with these compounds leads to:

- Increased Bax/Bcl-2 ratio, promoting apoptosis.

- Activation of caspase pathways, particularly caspase-9, indicating involvement of intrinsic apoptotic pathways .

Neuroprotective Activity

In addition to anticancer properties, preliminary studies have indicated neuroprotective effects of related compounds in models of cerebral ischemia. For instance:

- A derivative demonstrated significant prolongation of survival time in mice subjected to acute cerebral ischemia, suggesting potential applications in neurodegenerative disorders .

Case Studies

- Anticancer Efficacy : In a study involving various substituted piperazines, it was noted that structural modifications significantly influenced cytotoxicity profiles against cancer cell lines. The study concluded that compounds with enhanced lipophilicity displayed superior activity due to improved cellular uptake .

- Neuroprotection : Another investigation into the neuroprotective effects revealed that specific derivatives significantly reduced mortality rates in ischemic models, highlighting their potential therapeutic role in stroke management .

Q & A

Basic: What are the optimal synthetic routes for 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling a 4-methylpiperazine derivative with a furyl-propanoyl intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to link the propanoyl group to the piperazine ring. Optimize stoichiometry (e.g., 1.5 equivalents of EDCI/HOBt) to minimize side reactions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For higher purity, use recrystallization in ethanol or acetonitrile .

- Yield optimization : Control reaction temperature (20–25°C) and moisture levels to prevent hydrolysis. Catalytic additives like DMAP (4-dimethylaminopyridine) may accelerate acylation .

Advanced: How can structural analogs of this compound be designed to enhance target selectivity in kinase inhibition assays?

Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the chlorophenyl ring to modulate electron density and binding affinity. For example, replacing the 4-chlorophenyl with a 3-nitro-4-chlorophenyl group improved selectivity for WDR5 protein degraders in analogous studies .

- Side-chain engineering : Replace the methyl group on piperazine with bulkier substituents (e.g., isopropyl) to sterically hinder off-target interactions. Computational docking studies (e.g., AutoDock Vina) can predict binding poses against kinase active sites .

- Validation : Use competitive binding assays (e.g., fluorescence polarization) with purified kinases to quantify selectivity shifts .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in designated halogenated containers. Avoid aqueous cleanup due to potential hydrolysis .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent degradation. Label containers with hazard warnings (e.g., "Skin/Irritant") .

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformational stability?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., using methanol/water mixtures). Refine structures with SHELXL to analyze torsional angles of the furyl-propanoyl chain, which may adopt syn or anti conformations .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to identify energetically favored conformers .

- Dynamic NMR : Use variable-temperature ¹H NMR (e.g., in DMSO-d₆) to detect rotational barriers in the piperazine ring, which influence pharmacophore rigidity .

Advanced: How should researchers interpret contradictory bioactivity data between in vitro and in vivo models for this compound?

Answer:

- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation of the furan ring) that reduce in vivo efficacy .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS. Low oral bioavailability may explain discordance between in vitro IC₅₀ and in vivo ED₅₀ values .

- Target engagement assays : Use bioluminescence resonance energy transfer (BRET) to confirm target binding in live cells, ruling out assay-specific artifacts .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and identity?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include the piperazine N–CH₃ (~2.3 ppm) and furan protons (~7.2–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₀ClN₂O₂) with <2 ppm error. Use ESI+ mode for ionization .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and aromatic C–Cl (~750 cm⁻¹) stretches to verify functional groups .

Advanced: What strategies can mitigate off-target effects in phenotypic screening assays involving this compound?

Answer:

- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to identify promiscuous binding. For example, piperazine derivatives often interact with serotonin receptors .

- Proteome-wide profiling : Use thermal shift assays (TSA) to map off-target protein stabilization/destabilization .

- CRISPR-Cas9 validation : Knock out the putative target gene and assess if bioactivity is abolished, confirming mechanism specificity .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

- pH stability studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC-UV (λ=254 nm). Piperazine rings are prone to hydrolysis under acidic conditions .

- Light exposure tests : Expose to UV (365 nm) for 48h. Check for photodegradation products (e.g., furan ring opening) using LC-MS .

Advanced: What computational tools are suitable for predicting this compound’s ADMET properties?

Answer:

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP ~3.2), solubility (LogS ~–4.5), and CYP inhibition. The furan group may flag hepatotoxicity risks .

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., with GROMACS) to assess blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antitrypanosomal activity?

Answer:

- Core substitutions : Replace the 4-chlorophenyl with 4-bromophenyl to enhance halogen bonding with Trypanosoma brucei tubulin (ΔIC₅₀ from 1.3 μM to 0.8 μM in analogs) .

- Linker optimization : Shorten the propanoyl chain to reduce conformational flexibility, improving target binding entropy .

- In vivo validation : Test optimized analogs in murine models of African trypanosomiasis, monitoring parasitemia via bioluminescence imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.